Molecular weight and formula of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride
Molecular weight and formula of 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride
Physicochemical Profiling, Structural Analysis, and Synthetic Utility
Executive Summary & Core Data
8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride is a high-value spirocyclic diamine scaffold used extensively in modern medicinal chemistry.[1] It serves as a conformationally restricted surrogate for piperazines and morpholines, offering improved lipophilicity profiles and metabolic stability due to its high fraction of saturated carbon (Fsp³).[1]
This monograph details the stoichiometric derivation, structural integrity, and handling protocols for the dihydrochloride salt form, which is the preferred state for storage and solid-phase handling due to the volatility and oxidative instability of the free base.[1]
Key Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride | |
| CAS (Free Base) | 2090279-52-8 | Primary reference for the parent scaffold.[1] |
| CAS (Salt) | Derivative of 1159824-37-9 | 1159824-37-9 refers to the unmethylated parent dihydrochloride.[1] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | Often denoted as C₈H₁₆N₂[1] · 2HCl |
| Molecular Weight | 213.15 g/mol | Average mass (Salt form) |
| Exact Mass | 212.0847 | Monoisotopic (³⁵Cl contribution) |
| Free Base MW | 140.23 g/mol | C₈H₁₆N₂ |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in non-polar ethers/alkanes |
Structural Analysis & Stoichiometry
The structural identity of this molecule is defined by the spiro-fusion of a four-membered cyclobutane ring and a six-membered piperazine ring.[1]
Formula Derivation
The molecular weight calculation must account for the specific "diaza" substitution pattern and the double protonation of the basic nitrogen centers.[1]
-
Skeletal Parent (Spiro[3.5]nonane): C₉H₁₆ (9 carbons, saturated).[1]
-
Heteroatom Substitution (5,8-diaza): Replace carbons at positions 5 and 8 with Nitrogen.[1]
-
Methylation (8-Methyl): Substitution of the hydrogen on N8 with a Methyl group (-CH₃).[1]
-
Operation: C₇H₁₄N₂ - H + CH₃ → C₈H₁₆N₂ (Free Base MW: 140.23).[1]
-
-
Salt Formation (Dihydrochloride): Protonation of both N5 and N8.[1]
Structural Visualization
The following diagram illustrates the connectivity and the specific numbering scheme used to identify the N5 (secondary amine) and N8 (tertiary amine) positions.[1]
Figure 1: Connectivity map of 8-Methyl-5,8-diazaspiro[3.5]nonane.[1] Note the spiro-carbon (C4) linking the cyclobutane and piperazine rings.[1]
Synthetic Utility & Applications
In drug discovery, this scaffold is utilized to modulate the Fsp³ (fraction of sp³ hybridized carbons) of a molecule.[1] Increasing Fsp³ correlates with improved clinical success by enhancing solubility and reducing promiscuous binding compared to flat, aromatic analogs.[1]
The "Capped" Building Block
The 8-Methyl derivative is specifically valuable because it is "monoprotected" by the methyl group.[1]
-
N8 (Tertiary): The methyl group renders N8 chemically distinct and less nucleophilic than N5.[1]
-
N5 (Secondary): Remains available for SₙAr reactions, reductive aminations, or amide couplings.[1]
Synthetic Workflow
The following workflow demonstrates how this salt is typically neutralized and coupled in a medicinal chemistry campaign.
Figure 2: Activation workflow for the dihydrochloride salt in synthesis.
Handling, Stability & Storage Protocols
As a dihydrochloride salt, the molecule is significantly more stable than its free base oil, but it introduces specific handling challenges regarding hygroscopicity.[1]
Storage Conditions
-
Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] The salt is hygroscopic; absorption of atmospheric water will alter the effective molecular weight, leading to stoichiometry errors in synthesis.[1]
-
Container: Tightly sealed glass vials with PTFE-lined caps.[1] Avoid storing in plastic bags for extended periods due to moisture permeability.[1]
Solvation Protocol (Self-Validating)
When preparing stock solutions for biological assays or synthesis:
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the solid.
-
Solvent Choice:
-
Validation: If the solution appears cloudy in DMSO, mild sonication (40kHz, 5 mins) is recommended. If cloudiness persists, check for water contamination in the DMSO (salt crashing out due to hydration shell issues).[1]
Analytical Validation (QC)
To verify the identity of the material before use, the following analytical signatures should be confirmed.
¹H-NMR (DMSO-d₆) Expectations
-
Symmetry: The cyclobutane ring protons (C1, C2, C3) will appear as complex multiplets upfield (1.6 - 2.4 ppm).[1]
-
Piperazine Core: The protons adjacent to N5 and N8 will appear as distinct multiplets.[1] Due to the salt form, the NH protons (N5-H) may appear as broad singlets downfield (>8 ppm) if exchange is slow.[1]
-
Methyl Group: A sharp singlet corresponding to the N-CH₃ group, typically integrating to 3H, expected around 2.7 - 2.9 ppm (shifted downfield due to protonation/salt effect).[1]
LC-MS Profile[1]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion: Look for
(corresponding to the C₈H₁₆N₂ base).[1] -
Note: You will not see the mass of the chloride ions (35/37) in the positive ion channel; they are counterions.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72208232, 5,8-diazaspiro[3.5]nonane dihydrochloride.[1] Retrieved from [Link][1]
-
Appretech Scientific. Product Catalog: 8-Methyl-5,8-diazaspiro[3.5]nonane (Free Base CAS 2090279-52-8).[1] Retrieved from [Link][1]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] (Contextual grounding for spirocyclic utility).
